2-Hydroxy-6-nitrobenzaldehyde

Description

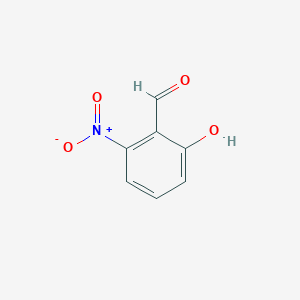

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-6-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-4-5-6(8(11)12)2-1-3-7(5)10/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWYLFSBHZEAJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60449552 | |

| Record name | 2-HYDROXY-6-NITROBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16855-08-6 | |

| Record name | 2-HYDROXY-6-NITROBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy-6-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Hydroxy-6-nitrobenzaldehyde. It is a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and materials science. The document details the compound's physical characteristics, spectroscopic data, chemical reactivity, and established synthesis protocols. Particular emphasis is placed on its role as a versatile precursor for the synthesis of Schiff bases and their metal complexes, which have shown potential in various biological and material applications.

Chemical and Physical Properties

This compound is a pale yellow crystalline solid. Its core structure consists of a benzene ring substituted with a hydroxyl group, a nitro group, and a formyl (aldehyde) group at positions 2, 6, and 1, respectively. This arrangement of functional groups dictates its chemical behavior and physical properties.

Physical Properties

The key physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference |

| Molecular Formula | C₇H₅NO₄ | [1] |

| Molecular Weight | 167.12 g/mol | [1] |

| Appearance | Pale yellow crystalline solid | [2] |

| Melting Point | 53-54 °C | [3] |

| Solubility | Soluble in water | [4] |

| CAS Number | 16855-08-6 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the key spectral data.

1.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.4 | s | 1H | Aldehyde proton (-CHO) |

| ~8.1 | d | 1H | Aromatic proton |

| ~7.9 | d | 1H | Aromatic proton |

| ~7.8 | t | 1H | Aromatic proton |

| ~11.0 (broad) | s | 1H | Hydroxyl proton (-OH) |

Note: Specific chemical shifts can vary depending on the solvent used.

1.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~192 | Aldehyde carbon (C=O) |

| ~160 | Aromatic carbon attached to -OH |

| ~150 | Aromatic carbon attached to -NO₂ |

| ~138 | Aromatic carbon |

| ~125 | Aromatic carbon |

| ~120 | Aromatic carbon |

| ~118 | Aromatic carbon |

Note: Specific chemical shifts can vary depending on the solvent used.

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum highlights the characteristic vibrational modes of the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Broad | O-H stretch (hydroxyl group) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1700-1680 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1530, ~1350 | Strong | Asymmetric and symmetric NO₂ stretch |

Chemical Reactivity and Applications

The reactivity of this compound is primarily governed by its three functional groups: the aldehyde, the hydroxyl group, and the nitro group.

Schiff Base Formation

The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines).[5] This is one of the most significant reactions of this compound, as the resulting Schiff bases are excellent ligands for a variety of metal ions. The synthesis of these Schiff bases and their subsequent metal complexes is a major area of research due to their potential applications in catalysis, materials science, and as biological agents.[5]

The general reaction for Schiff base formation is depicted below:

References

- 1. This compound | C7H5NO4 | CID 10953909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Sciencemadness Discussion Board - 6-hydroxy-2-nitrobenzaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound | 16855-08-6 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Physical Properties of 2-Hydroxy-6-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-6-nitrobenzaldehyde is an aromatic organic compound with the chemical formula C₇H₅NO₄. It belongs to the class of nitrobenzaldehydes, which are characterized by a benzene ring substituted with a nitro group (-NO₂), a formyl group (-CHO), and a hydroxyl group (-OH). The relative positions of these functional groups on the aromatic ring significantly influence the compound's physical and chemical properties, making it a subject of interest in various fields of chemical research and development. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and insights into its synthetic applications.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, application in synthesis, and for the development of new derivatives.

| Property | Value |

| Molecular Formula | C₇H₅NO₄ |

| Molecular Weight | 167.12 g/mol |

| CAS Number | 16855-08-6 |

| Appearance | Yellow crystalline solid |

| Melting Point | 146-148°C[1] |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents such as ethanol, acetone, and DMF.[1] |

| IUPAC Name | This compound |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aldehyde proton (typically downfield), the aromatic protons, and the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons are influenced by the electron-withdrawing effects of the nitro and formyl groups and the electron-donating effect of the hydroxyl group.

-

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Characteristic peaks for the carbonyl carbon of the aldehyde group, the carbons of the aromatic ring, are expected. The positions of these peaks are also influenced by the substituent groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups:

-

A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group.

-

A strong absorption band around 1650-1700 cm⁻¹ corresponds to the C=O stretching of the aldehyde group.

-

Asymmetric and symmetric stretching vibrations of the nitro group (NO₂) typically appear around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

Experimental Protocols

Detailed methodologies for the determination of key physical properties and a representative synthesis are provided below.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature about 10-15°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

A sharp melting range (1-2°C) is indicative of a pure compound.

Determination of Solubility

Understanding the solubility of a compound is essential for its use in reactions and formulations.

Apparatus:

-

Test tubes and rack

-

Vortex mixer or shaker

-

Graduated pipettes

-

Analytical balance

Procedure for Qualitative Solubility:

-

Place approximately 10-20 mg of this compound into a series of test tubes.

-

To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane).

-

Vigorously agitate the mixture using a vortex mixer or by shaking for 1-2 minutes.

-

Observe whether the solid dissolves completely, partially, or not at all at room temperature.

-

If the substance does not dissolve at room temperature, gently heat the test tube in a water bath and observe any changes in solubility. Note if the compound crystallizes upon cooling.

Procedure for Quantitative Solubility (Shake-Flask Method):

-

Prepare saturated solutions by adding an excess amount of this compound to a known volume of the desired solvent in a sealed flask.

-

Agitate the flasks at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant liquid, ensuring no solid particles are transferred. Filtration through a syringe filter may be necessary.

-

Determine the concentration of the dissolved compound in the aliquot using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculate the solubility in units such as g/100 mL or mol/L.

Synthesis of this compound via Duff Formylation

One common method for the synthesis of this compound is the Duff formylation of m-nitrophenol.[2]

Reagents and Solvents:

-

m-Nitrophenol

-

Hexamethylenetetramine (HMTA)

-

Glacial acetic acid

-

Hydrochloric acid (HCl)

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve m-nitrophenol and hexamethylenetetramine in glacial acetic acid.

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Hydrolyze the intermediate by adding a solution of hydrochloric acid and heating the mixture.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield yellow crystals.

Synthetic Utility and Logical Workflow

This compound is a valuable precursor in organic synthesis, primarily utilized for the preparation of Schiff bases. Schiff bases, or imines, are formed through the condensation reaction between a primary amine and an aldehyde or ketone.

The following Graphviz diagram illustrates the logical workflow for the synthesis of a Schiff base from this compound.

Caption: Synthesis of a Schiff base from this compound.

This reaction pathway highlights the versatility of this compound as a building block for more complex molecules with potential applications in coordination chemistry, material science, and the development of novel therapeutic agents.[1] The resulting Schiff bases can act as ligands to form stable metal complexes.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Hydroxy-6-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 2-Hydroxy-6-nitrobenzaldehyde. The document delves into its structural features, including bond lengths, bond angles, and planarity, supported by spectroscopic and computational data. Detailed experimental protocols for the characterization of this compound are also provided.

Molecular Structure and Conformation

This compound (C₇H₅NO₄) is a substituted aromatic aldehyde.[1] Its structure is characterized by a benzene ring functionalized with a hydroxyl (-OH) group at position 2, a nitro (-NO₂) group at position 6, and a formyl (-CHO) group at position 1. The molecule has a molecular weight of 167.12 g/mol .[1]

Intramolecular Hydrogen Bonding

The proximity of the hydroxyl and aldehyde groups in this compound allows for the formation of a strong intramolecular hydrogen bond. This interaction creates a stable six-membered ring, which significantly impacts the molecule's chemical and physical properties. This hydrogen bond is a critical factor in holding the molecule in a planar conformation. The presence of this bond can be confirmed by spectroscopic techniques, particularly FT-IR, where the O-H stretching frequency is shifted compared to unbonded hydroxyl groups.[2]

Tabulated Spectroscopic and Structural Data

The following tables summarize key quantitative data for this compound and its closely related isomer, 2-Hydroxy-5-nitrobenzaldehyde, which serves as a valuable reference.

Table 1: Crystallographic Data for 2-Hydroxy-5-nitrobenzaldehyde [3]

| Parameter | Value |

| Formula | C₇H₅NO₄ |

| Molecular Weight | 167.12 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.2580 (17) |

| b (Å) | 8.3960 (13) |

| c (Å) | 11.704 (3) |

| β (°) | 95.165 (18) |

| Volume (ų) | 710.3 (3) |

| Z | 4 |

| Temperature (K) | 296 |

Table 2: Selected Bond Lengths and Angles for 2-Hydroxy-5-nitrobenzaldehyde (Data from a representative crystallographic study of a closely related isomer, providing expected ranges)

| Bond/Angle | Length (Å) / Angle (°) |

| C-C (aromatic) | 1.37 - 1.40 |

| C-O (hydroxyl) | ~1.35 |

| C-N (nitro) | ~1.47 |

| N-O (nitro) | 1.21 - 1.23 |

| C-C (aldehyde) | ~1.48 |

| C=O (aldehyde) | ~1.21 |

| O-H···O (H-bond) | (Don-Acc distance) ~2.6 |

| C-C-C (aromatic) | 118 - 122 |

| O-N-O (nitro) | ~124 |

| C-C-O (aldehyde) | ~123 |

Table 3: Spectroscopic Data for this compound and Related Compounds

| Technique | Feature | Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Reference Compound |

| FT-IR | O-H stretch (intramolecular H-bond) | Broad, ~3100-3400 | General for H-bonded phenols |

| FT-IR | C=O stretch (aldehyde) | ~1650-1680 | 2-Hydroxybenzaldehyde |

| FT-IR | NO₂ asymmetric stretch | ~1520-1560 | Nitroaromatics |

| FT-IR | NO₂ symmetric stretch | ~1340-1360 | Nitroaromatics |

| ¹H NMR | Aldehyde proton (-CHO) | ~10.0 - 10.5 | 2-Nitrobenzaldehyde[5] |

| ¹H NMR | Aromatic protons | ~7.0 - 8.5 | Substituted benzaldehydes |

| ¹H NMR | Hydroxyl proton (-OH) | Broad, variable | H-bonded phenols |

| ¹³C NMR | Carbonyl carbon (C=O) | ~190 | 3-Nitrobenzaldehyde |

| ¹³C NMR | Aromatic carbons | ~120 - 160 | Substituted benzaldehydes |

Experimental Protocols

Synthesis and Crystallization

A common synthetic route to this compound involves the nitration of 2-hydroxybenzaldehyde (salicylaldehyde).[2]

Protocol:

-

Dissolve 2-hydroxybenzaldehyde in a suitable solvent, such as glacial acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature and stirring vigorously.

-

After the addition is complete, allow the reaction to proceed for a specified time at low temperature.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Collect the crude product by filtration and wash with cold water.

-

Recrystallize the product from a suitable solvent system, such as ethanol/water, to obtain pure crystals suitable for analysis.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure.

Protocol:

-

A suitable single crystal of this compound is mounted on a goniometer.

-

Data is collected using a diffractometer, typically with Mo Kα radiation (λ = 0.71073 Å), at a controlled temperature (e.g., 296 K).[3]

-

The collected diffraction data is processed, including integration of reflection intensities and absorption correction.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[3]

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

Protocol:

-

Dissolve a small amount of purified this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a specific frequency (e.g., 300 MHz for ¹H).

-

Process the raw data (Fourier transformation, phasing, and baseline correction).

-

Analyze the spectra to determine chemical shifts, coupling constants, and integration values.

FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Protocol:

-

Prepare the sample, typically as a KBr pellet or a mull. For a KBr pellet, a small amount of the compound is ground with dry KBr and pressed into a thin disk.

-

Record the FT-IR spectrum over a specific range (e.g., 4000-400 cm⁻¹).

-

Identify the characteristic absorption bands for the functional groups (O-H, C=O, NO₂, C-H aromatic).

Visualizations

Caption: Molecular structure of this compound.

Caption: Workflow for structural characterization.

Conclusion

The molecular structure and conformation of this compound are primarily dictated by the interplay of its functional groups and the resulting intramolecular hydrogen bonding. This leads to a largely planar structure with distinct spectroscopic signatures. The experimental protocols outlined in this guide provide a robust framework for the synthesis, purification, and detailed characterization of this compound, which is a valuable building block in various fields of chemical research and development. Further computational studies could provide deeper insights into its electronic properties and reactivity.

References

- 1. This compound | C7H5NO4 | CID 10953909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 16855-08-6 | Benchchem [benchchem.com]

- 3. 2-Hydroxy-5-nitrobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Nitrobenzaldehyde(552-89-6) 1H NMR spectrum [chemicalbook.com]

In-Depth Technical Guide: 2-Hydroxy-6-nitrobenzaldehyde (CAS Number 16855-08-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-6-nitrobenzaldehyde, bearing the CAS number 16855-08-6, is a valuable aromatic aldehyde that serves as a pivotal intermediate in various domains of chemical synthesis and materials science. Its unique trifunctional molecular architecture, featuring hydroxyl, nitro, and aldehyde moieties on a benzene ring, offers a versatile platform for the construction of complex organic molecules. This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, detailed synthesis protocols, and its significant applications, with a particular focus on the development of Schiff bases and their coordination complexes. The guide further delves into the biological activities of its derivatives, including their potential as anticancer and antimicrobial agents, and their utility in catalysis. Experimental protocols and quantitative data are presented in a structured format to facilitate research and development endeavors.

Physicochemical Properties

This compound is a pale yellow crystalline solid.[1] Its fundamental physicochemical properties are summarized in the table below. While some data is derived from predictive models, experimentally determined values are included where available.

| Property | Value | Source |

| CAS Number | 16855-08-6 | [2] |

| Molecular Formula | C₇H₅NO₄ | [2] |

| Molecular Weight | 167.12 g/mol | [2] |

| Melting Point | 554-555 °C (predicted) | [1] |

| Boiling Point | 294.9 ± 30.0 °C (predicted) | [1] |

| Density | 1.500 ± 0.06 g/cm³ (predicted) | [1] |

| pKa | 6.57 ± 0.25 (predicted) | [1] |

| Appearance | Pale yellow crystalline solid | [1] |

| Storage Temperature | Inert atmosphere, 2-8°C |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following are typical spectral data for the compound.

-

¹H NMR Spectrum: The proton nuclear magnetic resonance spectrum provides information about the hydrogen atoms in the molecule.

-

¹³C NMR Spectrum: The carbon-13 nuclear magnetic resonance spectrum reveals the carbon framework of the molecule.

-

Infrared (IR) Spectrum: The infrared spectrum shows the characteristic vibrational frequencies of the functional groups present in the molecule. Key absorptions are expected for the hydroxyl (O-H), nitro (N-O), and aldehyde (C=O and C-H) groups.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

-

UV-Vis Spectrum: The ultraviolet-visible spectrum shows the electronic transitions within the molecule. Nitroaromatic compounds typically exhibit characteristic absorptions in the UV-Vis region. For instance, a comparative analysis of nitrobenzaldehyde isomers shows weak nπ* transitions around 350 nm and stronger ππ* transitions around 300 nm and 250 nm.[3]

(Note: While the availability of these spectra is documented, specific peak assignments and spectral images for this compound require access to dedicated spectral databases or original research articles.)

Synthesis of this compound

Several synthetic routes to this compound have been reported. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Direct Formylation of m-Nitrophenol (Duff Reaction)

A common method for the synthesis of this compound is the Duff formylation of m-nitrophenol. This reaction introduces a formyl group onto the aromatic ring ortho to the hydroxyl group.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-nitrophenol in glacial acetic acid.

-

Reagent Addition: Add hexamethylenetetramine and acetic anhydride to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.

-

Isolation and Purification: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol to obtain pure this compound.[4]

Multi-step Synthesis from p-Toluenesulfonic Acid

An alternative, multi-step synthesis allows for regioselective control. This pathway involves protecting the para position of toluene with a sulfonic acid group, followed by dinitration, selective reduction, diazotization, hydrolysis, oxidation, and deprotection.

Caption: Multi-step synthesis of this compound.

Applications in Organic Synthesis: Schiff Bases and Metal Complexes

This compound is a key precursor for the synthesis of Schiff bases, which are formed through the condensation reaction between its aldehyde group and a primary amine. These Schiff bases are versatile ligands that can coordinate with various metal ions to form stable complexes.

Synthesis of Schiff Bases

The general procedure for the synthesis of a Schiff base from this compound is as follows:

-

Dissolution: Dissolve this compound in a suitable solvent, such as ethanol, in a round-bottom flask.

-

Amine Addition: To this solution, add an equimolar amount of the desired primary amine, also dissolved in ethanol.

-

Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.

-

Reaction: Reflux the mixture for several hours. Monitor the reaction by TLC.

-

Isolation: Upon completion, cool the reaction mixture. The Schiff base product often precipitates and can be collected by filtration.

-

Purification: Recrystallize the crude product from an appropriate solvent to obtain the pure Schiff base.[5][6]

Caption: General workflow for the synthesis of Schiff bases.

Metal Complexes of Schiff Bases

Schiff bases derived from this compound are excellent chelating agents for a variety of metal ions. The resulting metal complexes have garnered significant interest due to their diverse applications in catalysis and materials science.

A common method involves reacting the Schiff base ligand with a metal salt in a suitable solvent.

-

Ligand Solution: Dissolve the synthesized Schiff base in a solvent like ethanol or methanol.

-

Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., acetate, chloride, or nitrate salt of Cu(II), Ni(II), Co(II), etc.) in the same solvent.

-

Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.

-

Reaction: The reaction mixture is often heated to reflux for a period to ensure complete complexation.

-

Isolation: The resulting metal complex often precipitates from the solution upon cooling. It is then collected by filtration, washed with the solvent, and dried.

Biological Activities of Derivatives

Derivatives of this compound, particularly its Schiff bases and their metal complexes, have shown promising biological activities, making them interesting candidates for drug development.

Anticancer Activity

Schiff bases containing a nitro group have been investigated for their antineoplastic properties. The mechanism of action is often attributed to the inhibition of critical signaling pathways in cancer cells. One such pathway is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently overactivated in various cancers, leading to uncontrolled cell proliferation and survival.[7][8][9][10] Small molecule inhibitors can block the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its activity and downstream signaling.[7]

Caption: Simplified EGFR signaling pathway and its inhibition.

Antimicrobial Activity

Schiff base metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands. This is attributed to the chelation theory, which suggests that the polarity of the metal ion is reduced upon complexation, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membrane of microorganisms. Potential mechanisms of antimicrobial action include inhibition of cell wall synthesis and interference with DNA gyrase.[11][12][13][14]

Caption: Potential mechanisms of antimicrobial action.

Catalytic Applications

Metal complexes of Schiff bases derived from substituted salicylaldehydes are effective catalysts for various organic transformations, including the oxidation of alcohols. These complexes can catalyze the selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones, often using environmentally benign oxidants like hydrogen peroxide.[15][16][17][18]

Catalytic Oxidation of Alcohols

The general workflow for the catalytic oxidation of an alcohol using a Schiff base metal complex is outlined below.

Caption: Catalytic oxidation of alcohols workflow.

Conclusion

This compound is a highly functionalized and versatile chemical intermediate with significant potential in synthetic chemistry, drug discovery, and materials science. Its ability to form a wide array of Schiff bases and corresponding metal complexes opens avenues for the development of novel compounds with tailored biological and catalytic properties. This technical guide has provided a foundational understanding of this compound, from its fundamental properties and synthesis to its diverse applications. Further research into the specific biological mechanisms and catalytic activities of its derivatives is warranted to fully exploit the potential of this valuable molecule.

References

- 1. Cas 16855-08-6,this compound | lookchem [lookchem.com]

- 2. This compound | C7H5NO4 | CID 10953909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 4. Sciencemadness Discussion Board - 6-hydroxy-2-nitrobenzaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. jetir.org [jetir.org]

- 6. ijtsrd.com [ijtsrd.com]

- 7. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities [mdpi.com]

- 9. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy [mdpi.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. microbenotes.com [microbenotes.com]

- 13. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 14. fiveable.me [fiveable.me]

- 15. asianpubs.org [asianpubs.org]

- 16. researchgate.net [researchgate.net]

- 17. Selective oxidation of alcohols promoted by cis-Dioxomolybdenum (VI) ONO Complexes | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry [raco.cat]

- 18. dergipark.org.tr [dergipark.org.tr]

Spectroscopic and Synthetic Profile of 2-Hydroxy-6-nitrobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodologies for 2-Hydroxy-6-nitrobenzaldehyde, a valuable building block in medicinal chemistry and materials science. This document details experimental protocols for its synthesis and characterization, presents its spectroscopic data in a clear, tabular format, and visualizes key synthetic pathways.

Spectroscopic Data

The structural elucidation of this compound is critically dependent on a combination of spectroscopic techniques. The following tables summarize the key data obtained from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet (broad) | 1H | Ar-OH |

| ~10.0 | Singlet | 1H | CH O |

| ~8.2 | Doublet | 1H | Ar-H (ortho to -NO₂) |

| ~7.8 | Triplet | 1H | Ar-H (para to -CHO) |

| ~7.5 | Doublet | 1H | Ar-H (ortho to -CHO) |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~193.0 | C HO |

| ~160.0 | C -OH |

| ~150.0 | C -NO₂ |

| ~138.0 | Ar-C H |

| ~125.0 | Ar-C H |

| ~120.0 | Ar-C H |

| ~118.0 | Ar-C (ipso to -CHO) |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration used.

Vibrational Spectroscopy

Table 3: Infrared (IR) Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (phenolic) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2900-2800 | Medium | C-H stretch (aldehyde) |

| 1700-1680 | Strong | C=O stretch (aldehyde) |

| 1600-1580 | Strong | C=C stretch (aromatic) |

| 1540-1500 | Strong | N-O asymmetric stretch (nitro) |

| 1360-1330 | Strong | N-O symmetric stretch (nitro) |

| 1250-1200 | Medium | C-O stretch (phenolic) |

Mass Spectrometry

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 167 | 100 | [M]⁺ (Molecular Ion) |

| 139 | ~60 | [M-CO]⁺ |

| 121 | ~40 | [M-NO₂]⁺ |

| 93 | ~30 | [M-CO-NO₂]⁺ |

| 65 | ~25 | [C₅H₅]⁺ |

Experimental Protocols

Synthesis of this compound

Two primary synthetic routes to this compound are the nitration of salicylaldehyde and the Duff formylation of m-nitrophenol.

1. Nitration of Salicylaldehyde

This method involves the direct nitration of 2-hydroxybenzaldehyde. Careful control of reaction conditions is crucial to favor the formation of the desired 6-nitro isomer.

-

Materials: Salicylaldehyde, fuming nitric acid, sulfuric acid, ice.

-

Procedure:

-

A solution of salicylaldehyde in a suitable solvent (e.g., acetic acid) is cooled in an ice bath.

-

A pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise to the salicylaldehyde solution with constant stirring, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional hour at the same temperature.

-

The reaction mixture is then poured onto crushed ice, leading to the precipitation of the crude product.

-

The precipitate is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.

-

Purification is achieved by recrystallization from a suitable solvent system, such as ethanol-water.

-

2. Duff Formylation of m-Nitrophenol

This reaction introduces a formyl group onto the aromatic ring of m-nitrophenol using hexamethylenetetramine (urotropine).[1]

-

Materials: m-Nitrophenol, hexamethylenetetramine, glycerol, boric acid, sulfuric acid.

-

Procedure:

-

A mixture of glycerol and boric acid is heated to form a glyceroboric acid complex.

-

m-Nitrophenol and hexamethylenetetramine are added to the cooled glyceroboric acid.[1]

-

The reaction mixture is heated to around 150-160 °C and maintained at this temperature for a specified time.

-

After cooling, the mixture is hydrolyzed with dilute sulfuric acid.

-

The product is isolated by steam distillation.

-

The collected distillate is extracted with an organic solvent, and the solvent is evaporated to yield the crude product.

-

Purification is carried out by recrystallization.

-

Spectroscopic Analysis Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[2][3] Tetramethylsilane (TMS) is typically used as an internal standard.

-

¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher. Standard acquisition parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.[4]

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 MHz or higher. A larger number of scans is usually required compared to ¹H NMR.[4]

2. Infrared (IR) Spectroscopy

-

Sample Preparation (Solid): A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing a drop of the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[5][6]

-

Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.[7]

3. Mass Spectrometry (MS)

-

Ionization Method: Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules like this compound.[8][9]

-

Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[10]

-

Acquisition: In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[8]

Visualizing Synthetic Pathways

The synthesis of this compound can be visualized as a series of chemical transformations. The following diagrams, generated using the DOT language, illustrate the logical flow of the two primary synthetic routes.

Caption: Synthetic pathway via nitration of salicylaldehyde.

Caption: Synthetic pathway via Duff formylation of m-nitrophenol.

References

- 1. Sciencemadness Discussion Board - 6-hydroxy-2-nitrobenzaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. emory.edu [emory.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 8. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 10. This compound | C7H5NO4 | CID 10953909 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: FT-IR and Mass Spectrometry Analysis of 2-Hydroxy-6-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of 2-Hydroxy-6-nitrobenzaldehyde using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). Due to the limited availability of direct experimental spectra for this compound in public databases, this guide leverages data from its isomers and related compounds to predict and interpret its spectral characteristics.

Introduction

This compound (C₇H₅NO₄, Molar Mass: 167.12 g/mol ) is an aromatic compound of interest in various fields of chemical synthesis and pharmaceutical development.[1] Accurate structural elucidation and purity assessment are critical for its application. This guide outlines the expected analytical signatures of this molecule in FT-IR and mass spectra and provides generalized experimental protocols.

Predicted FT-IR Spectral Analysis

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary functional groups: a hydroxyl (-OH) group, a nitro (-NO₂) group, an aldehyde (-CHO) group, and the aromatic ring. The analysis of its isomers, such as 2-nitrobenzaldehyde and 2-hydroxy-5-nitrobenzaldehyde, provides a strong basis for these predictions.

Table 1: Predicted FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3400 - 3200 | Broad | O-H stretch | Hydroxyl (-OH) |

| 3100 - 3000 | Medium | C-H stretch | Aromatic Ring |

| 2900 - 2800 | Weak | C-H stretch | Aldehyde (-CHO) |

| 1710 - 1680 | Strong | C=O stretch | Aldehyde (-CHO) |

| 1600 - 1580 | Medium | C=C stretch | Aromatic Ring |

| 1550 - 1520 | Strong | Asymmetric N-O stretch | Nitro (-NO₂) |

| 1480 - 1450 | Medium | C=C stretch | Aromatic Ring |

| 1360 - 1330 | Strong | Symmetric N-O stretch | Nitro (-NO₂) |

| 1300 - 1200 | Medium | In-plane O-H bend | Hydroxyl (-OH) |

| 900 - 675 | Medium-Weak | Out-of-plane C-H bend | Aromatic Ring |

Note: The exact positions of the peaks can be influenced by intermolecular interactions and the physical state of the sample.

Predicted Mass Spectrometry Analysis

The mass spectrum of this compound is anticipated to show a prominent molecular ion peak (M⁺) at m/z 167, corresponding to its molecular weight. The fragmentation pattern will be characteristic of an aromatic aldehyde with hydroxyl and nitro substituents.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Interpretation |

| 167 | [C₇H₅NO₄]⁺ | Molecular Ion (M⁺) |

| 166 | [C₇H₄NO₄]⁺ | Loss of a hydrogen atom (M-1) from the aldehyde or hydroxyl group. |

| 138 | [C₇H₄NO₃]⁺ | Loss of the formyl radical (-CHO) (M-29). |

| 137 | [C₇H₅O₃]⁺ | Loss of the nitro group (-NO₂). |

| 121 | [C₇H₅O₂]⁺ | Loss of a nitro group (-NO₂) and a hydrogen atom. |

| 108 | [C₆H₄O₂]⁺ | Subsequent fragmentation of the aromatic ring. |

| 93 | [C₆H₅O]⁺ | Further fragmentation and rearrangement. |

| 77 | [C₆H₅]⁺ | Phenyl cation, indicative of an aromatic compound. |

Experimental Protocols

The following are generalized protocols for the FT-IR and mass spectrometry analysis of this compound. These should be adapted based on the specific instrumentation and sample characteristics.

FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound.

Method: Attenuated Total Reflectance (ATR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

-

Sample Preparation: Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage.

-

Data Acquisition: Apply pressure to the sample using the instrument's clamp to ensure good contact with the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject the sample solution into the GC. The compound will be vaporized and separated from any impurities on a capillary column (e.g., a DB-5ms column). The GC oven temperature program should be optimized to ensure good separation and peak shape. A typical program might start at 50°C and ramp to 250°C.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the analysis of this compound.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of 2-Hydroxy-6-nitrobenzaldehyde Derivatives

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds light on the promising biological activities of 2-Hydroxy-6-nitrobenzaldehyde and its derivatives, positioning them as compelling candidates for further investigation in drug discovery and development. This whitepaper, tailored for researchers, scientists, and professionals in the pharmaceutical industry, delves into the antimicrobial, anticancer, and antioxidant properties of this class of compounds, presenting a meticulous compilation of available data, experimental methodologies, and mechanistic insights.

This compound, a versatile organic compound, serves as a crucial scaffold for the synthesis of a diverse array of derivatives, most notably Schiff bases and their metal complexes. These derivatives have demonstrated significant potential across various therapeutic areas, warranting a consolidated and in-depth analysis of their biological profiles.

Antimicrobial Activity: A Broad Spectrum of Inhibition

Derivatives of this compound, particularly their Schiff base forms and corresponding metal complexes, have exhibited notable activity against a range of pathogenic bacteria and fungi. While specific quantitative data for this compound derivatives remains an area of active research, studies on closely related isomers provide valuable insights into their potential efficacy.

For instance, Schiff bases derived from other hydroxy and nitro-substituted benzaldehydes have shown significant antimicrobial effects. Metal complexes, in particular, often demonstrate enhanced activity compared to the Schiff base ligands alone.

Table 1: Antimicrobial Activity of Representative Benzaldehyde Schiff Base Derivatives and Metal Complexes (Illustrative Data)

| Compound/Derivative | Test Organism | MIC (μg/mL) | Zone of Inhibition (mm) | Reference |

| Schiff base of 3-nitrobenzaldehyde | Staphylococcus aureus | - | 18 | [1] |

| Cu(II) complex of 3-nitrobenzaldehyde Schiff base | Staphylococcus aureus | - | 18 | [1] |

| Schiff base of 4-hydroxybenzaldehyde | Escherichia coli | Moderate Activity | - | [2] |

| Schiff base of 4-hydroxybenzaldehyde | Staphylococcus aureus | Moderate Activity | - | [2] |

| Schiff base 3c (a benzaldehyde derivative) | Candida | 24 | - | [3] |

Note: This table presents illustrative data from related compounds due to the limited availability of specific quantitative data for this compound derivatives in the reviewed literature.

Experimental Protocol: Agar Well Diffusion Method

The antimicrobial activity of these compounds is commonly evaluated using the agar well diffusion method.[4] This technique provides a qualitative and semi-quantitative assessment of the ability of a substance to inhibit microbial growth.

Workflow for Agar Well Diffusion Assay

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]

- 4. SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITIES OF SCHIFF BASE DERIVED FROM 2-AMINOBENZENETHIOL AND 4-NITROBENZALDEHYDE AND ITS Mn(II), Fe(II) AND Co(II) COMPLEXES | FUDMA JOURNAL OF SCIENCES [fjs.fudutsinma.edu.ng]

2-Hydroxy-6-nitrobenzaldehyde: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 2-Hydroxy-6-nitrobenzaldehyde (CAS No. 16855-08-6). It is intended to serve as a technical resource for laboratory personnel and professionals in drug development who may handle this compound. This guide consolidates available data on its properties, hazards, and safe handling procedures.

Chemical and Physical Properties

This compound is a substituted aromatic aldehyde. Its utility as a building block in the synthesis of Schiff bases and other complex molecules for medicinal chemistry and material science necessitates a thorough understanding of its physical and chemical characteristics.[1] Quantitative data for this compound is limited, and some reported values show discrepancies. The following table summarizes the available data.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅NO₄ | [2][3][4] |

| Molecular Weight | 167.12 g/mol | [2][3][4] |

| Appearance | Light yellow to yellow solid | [5] |

| Melting Point | 146–148°C (recrystallized product) | [1] |

| Boiling Point | 294.9 ± 30.0 °C (Predicted) | [5] |

| Density | 1.500 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 6.57 ± 0.25 (Predicted) | [5] |

| Storage Temperature | 2-8°C, under inert atmosphere (Nitrogen) | [2][4][5] |

Hazard Identification and Classification

There is conflicting information regarding the hazard classification of this compound. A Safety Data Sheet from one supplier states it is "Not a hazardous substance or mixture"[2]. However, several other chemical suppliers classify the compound as hazardous.[3] For safety purposes, it is prudent to adhere to the more cautious classification.

The compound is classified with the GHS07 pictogram (exclamation mark) and a "Warning" signal word.

Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P264: Wash skin thoroughly after handling.[3]

-

P270: Do not eat, drink or smoke when using this product.[3]

-

P271: Use only outdoors or in a well-ventilated area.[3]

-

P280: Wear protective gloves/ eye protection/ face protection.[3]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

-

P330: Rinse mouth.[3]

-

P363: Wash contaminated clothing before reuse.[3]

-

P501: Dispose of contents/container to an approved waste disposal plant.[3]

Toxicological Information

| Isomer/Related Compound | CAS No. | Toxicity Data |

| 2-Nitrobenzaldehyde | 552-89-6 | LD50 Oral - Mouse - 600 mg/kg |

| 3-Nitrobenzaldehyde | 99-61-6 | LD50 Oral - Rat - 1,075 mg/kg |

| 2-Hydroxy-5-nitrobenzaldehyde | 97-51-8 | Acute Toxicity, Oral (Category 4) |

Disclaimer: This data is for related compounds and should be used for guidance only. The toxicological properties of this compound have not been fully investigated.

Experimental Protocol: Example Synthesis

This compound can be synthesized via the Reimer-Tiemann reaction. The following is a generalized protocol based on a published abstract for the formylation of m-nitrophenol.[7]

Objective: To synthesize 6-nitrosalicylaldehyde (this compound) from m-nitrophenol.

Materials:

-

m-Nitrophenol (5 g)

-

Sodium hydroxide (6.5 g)

-

Deionized water (35 mL)

-

Chloroform (7 mL)

-

Dilute Sulfuric Acid

-

Sodium bisulfite solution

-

Steam distillation apparatus

-

Reflux condenser and heating mantle

-

Standard laboratory glassware

Methodology:

-

Preparation of Sodium Phenoxide Solution: In a round-bottom flask, dissolve 5 g of m-nitrophenol in 35 mL of water containing 6.5 g of sodium hydroxide.

-

Reimer-Tiemann Reaction: Add 7 mL of chloroform to the solution. Fit the flask with a reflux condenser and heat the mixture on a water bath for 1 hour.

-

Workup - Removal of Excess Chloroform: After reflux, remove the excess chloroform from the reaction mixture.

-

Acidification and Steam Distillation: Acidify the residue with dilute sulfuric acid. Perform steam distillation on the acidified mixture. A mixture of unreacted m-nitrophenol and the product, 6-nitrosalicylaldehyde, will co-distill.

-

Separation of Product: The distillate contains both the starting material and the product. These can be separated by extraction with a sodium bisulfite (NaHSO₃) solution, which forms a water-soluble adduct with the aldehyde.

-

Isolation and Purification: Regeneration of the aldehyde from the bisulfite adduct, followed by purification techniques such as recrystallization, will yield the final product.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Engineering Controls:

-

Work in a well-ventilated area.[2] For procedures that may generate dust or aerosols, use a chemical fume hood.[2]

-

Ensure a safety shower and eyewash station are readily accessible.[2]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles with side-shields.[2]

-

Skin Protection: Wear impervious protective gloves and a lab coat.[2] Nitrile gloves are suitable for handling many organic substances.

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a suitable respirator (e.g., N95 dust mask).

Handling Practices:

-

Avoid contact with skin, eyes, and clothing.[2]

-

Avoid inhalation of dust.[2]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[8]

-

Wash hands thoroughly after handling.[8]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

-

Recommended storage temperature is 2-8°C under a nitrogen atmosphere.[2][4]

-

Keep away from incompatible materials such as strong acids, alkalis, and strong oxidizing or reducing agents.[2][6]

-

Store away from heat and sources of ignition.[2]

Emergency Procedures

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

-

Skin Contact: Remove contaminated clothing and shoes. Rinse skin thoroughly with large amounts of water and soap.[2][8] If irritation occurs, get medical advice.[8]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water. Call a physician or poison control center immediately.[2]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2][9]

-

Specific Hazards: The compound is combustible.[9] During a fire, it may decompose and emit toxic fumes, including carbon oxides and nitrogen oxides (NOx).[2][9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[2][9]

Accidental Release Measures (Spills):

-

Personal Precautions: Evacuate personnel to a safe area. Wear full personal protective equipment (see Section 5). Ensure adequate ventilation. Avoid breathing dust and prevent contact with skin and eyes.[2][9]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or watercourses.[2][9]

-

Containment and Cleanup: Sweep up the solid material, avoiding dust generation. Collect the spilled material and place it in a suitable, closed, and labeled container for disposal.[2] Decontaminate the spill area with a suitable solvent (e.g., alcohol) followed by soap and water.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the chemical to enter drains or the environment. Contaminated packaging should be treated as the product itself.[3]

References

- 1. This compound | 16855-08-6 | Benchchem [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. 16855-08-6|this compound| Ambeed [ambeed.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 16855-08-6 [amp.chemicalbook.com]

- 6. Nitrocompounds, Aromatic [iloencyclopaedia.org]

- 7. Sciencemadness Discussion Board - 6-hydroxy-2-nitrobenzaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. fishersci.com [fishersci.com]

- 9. valsynthese.ch [valsynthese.ch]

Methodological & Application

Synthesis of 2-Hydroxy-6-nitrobenzaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-hydroxy-6-nitrobenzaldehyde, a valuable intermediate in organic synthesis. Two synthetic pathways are presented. The first is a multi-step route originating from o-nitrotoluene, and the second is a more direct, one-step formylation of m-nitrophenol. While the synthesis from o-nitrotoluene is theoretically viable, the direct formylation of m-nitrophenol is a more established method with more readily available detailed protocols.

Multi-Step Synthesis from o-Nitrotoluene: A Plausible Pathway

A potential, albeit less documented, synthetic route to this compound begins with o-nitrotoluene. This pathway involves a four-step sequence: nitration, selective reduction, diazotization, and oxidation. While specific, detailed protocols for each step on this particular substrate series are not extensively reported, the following outlines the general procedures based on analogous reactions. Further optimization for each step would be required.

Step 1: Nitration of o-Nitrotoluene to 2,6-Dinitrotoluene

The initial step involves the nitration of o-nitrotoluene to yield a mixture of dinitrotoluene isomers, primarily 2,4-dinitrotoluene and 2,6-dinitrotoluene. The separation of these isomers is a critical subsequent step.

General Protocol: A mixture of concentrated nitric acid and sulfuric acid is typically used as the nitrating agent. The reaction is highly exothermic and requires careful temperature control. Following the reaction, the isomeric mixture is separated, which can be achieved by techniques such as fractional crystallization or chromatography.

Step 2: Selective Reduction of 2,6-Dinitrotoluene to 2-Amino-6-nitrotoluene

Selective reduction of one nitro group in 2,6-dinitrotoluene is the next crucial transformation. Reagents such as sodium sulfide (in a process known as the Zinin reduction) or hydrazine hydrate in the presence of a catalyst like Raney nickel can be employed for this purpose. The less sterically hindered nitro group is often preferentially reduced.

Step 3: Diazotization of 2-Amino-6-nitrotoluene to 2-Hydroxy-6-nitrotoluene

The amino group of 2-amino-6-nitrotoluene can be converted to a hydroxyl group via a diazotization reaction. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt, which is then hydrolyzed to the corresponding phenol.

Step 4: Oxidation of 2-Hydroxy-6-nitrotoluene to this compound

The final step is the oxidation of the methyl group of 2-hydroxy-6-nitrotoluene to a formyl group. Various oxidizing agents can be used for the oxidation of methyl groups on aromatic rings, including manganese dioxide or potassium permanganate.

Direct Synthesis from m-Nitrophenol: Recommended Protocol

A more direct and well-documented approach to synthesizing this compound is through the formylation of m-nitrophenol. Both the Reimer-Tiemann and Duff reactions can be utilized for this transformation. Below is a detailed protocol for the Reimer-Tiemann formylation.

Experimental Protocol: Reimer-Tiemann Formylation of m-Nitrophenol

This protocol is adapted from literature procedures for the ortho-formylation of phenols.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| m-Nitrophenol | 139.11 | 5.0 g | 0.036 |

| Sodium Hydroxide | 40.00 | 6.5 g | 0.163 |

| Chloroform | 119.38 | 7.0 mL (approx. 10.4 g) | 0.087 |

| Deionized Water | 18.02 | 35 mL | - |

| Dilute Sulfuric Acid | - | As needed | - |

| Sodium Bisulfite | - | For extraction | - |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6.5 g of sodium hydroxide in 35 mL of deionized water.

-

To this solution, add 5.0 g of m-nitrophenol and stir until it dissolves.

-

Add 7.0 mL of chloroform to the reaction mixture.

-

Heat the mixture on a water bath and maintain a gentle reflux for 1 hour with continuous stirring.

-

After 1 hour, remove the excess chloroform by distillation.

-

Cool the reaction mixture and acidify it with dilute sulfuric acid.

-

The product, this compound, along with unreacted m-nitrophenol, can be isolated by steam distillation.

-

The aldehyde can be separated from the unreacted phenol by extraction with a sodium bisulfite solution.

-

The bisulfite adduct is then decomposed with acid to regenerate the pure aldehyde, which can be collected by filtration and dried.

Expected Yield: The yields for this reaction can be low to moderate and may require optimization.

Data Presentation

Table 1: Summary of Reagents for Reimer-Tiemann Formylation of m-Nitrophenol

| Reagent | Molar Mass ( g/mol ) | Amount | Molar Ratio (relative to m-Nitrophenol) |

| m-Nitrophenol | 139.11 | 5.0 g | 1.0 |

| Sodium Hydroxide | 40.00 | 6.5 g | ~4.5 |

| Chloroform | 119.38 | 7.0 mL | ~2.4 |

Visualizations

Caption: Plausible multi-step synthesis pathway from o-nitrotoluene.

Caption: Direct synthesis of this compound from m-nitrophenol.

Caption: Experimental workflow for the Reimer-Tiemann formylation.

Application Notes and Protocols: Preparation of 2-Hydroxy-6-nitrobenzaldehyde via Reimer-Tiemann Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the synthesis of 2-hydroxy-6-nitrobenzaldehyde from m-nitrophenol utilizing the Reimer-Tiemann reaction. This ortho-formylation method offers a direct route to this valuable substituted aromatic aldehyde, which serves as a key building block in the synthesis of various pharmaceutical and bioactive molecules. The protocol herein outlines the reaction conditions, purification methods, and expected product characterization.

Introduction

This compound is a crucial intermediate in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. The presence of hydroxyl, nitro, and aldehyde functional groups on the aromatic ring allows for a diverse range of chemical transformations, making it a versatile precursor for the synthesis of Schiff bases, chalcones, and other heterocyclic compounds with potential biological activities. The Reimer-Tiemann reaction provides a classical and effective method for the ortho-formylation of phenols through the reaction with chloroform in a basic medium.[1] This application note details a specific protocol for the formylation of m-nitrophenol to selectively obtain this compound.

Data Presentation

While specific yield percentages for the Reimer-Tiemann synthesis of this compound are not widely reported in the literature, the following table summarizes the key physical and spectroscopic properties of the target compound for characterization purposes.

| Parameter | Value | Reference |

| Molecular Formula | C₇H₅NO₄ | [2] |

| Molecular Weight | 167.12 g/mol | [2] |

| Melting Point | 50-54 °C | |

| Appearance | Yellowish solid | |

| ¹H NMR | Characteristic signals for aldehyde, aromatic, and hydroxyl protons. The aldehyde proton typically appears as a singlet in the downfield region.[1] | |

| IR Spectroscopy | Characteristic vibrational modes for aldehyde (C-H stretching), nitro (symmetric and asymmetric stretching), and hydroxyl groups are expected.[1] | |

| CAS Number | 16855-08-6 | [2] |

Experimental Protocols

This section provides two variations of the experimental protocol for the synthesis of this compound via the Reimer-Tiemann reaction, based on available literature.

Protocol 1:

Materials:

-

m-Nitrophenol (5.0 g)

-

Sodium hydroxide (6.5 g)

-

Chloroform (7.0 mL)

-

Deionized water (35 mL)

-

Dilute Sulfuric Acid

-

Sodium bisulfite solution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5.0 g of m-nitrophenol in 35 mL of deionized water containing 6.5 g of sodium hydroxide.

-

To the resulting solution, add 7.0 mL of chloroform.

-

Heat the mixture to reflux on a water bath with vigorous stirring for 1 hour.

-

After the reflux period, remove the excess chloroform by distillation.

-

Cool the reaction mixture and acidify with dilute sulfuric acid.

-

Perform steam distillation on the acidified mixture. A mixture of unreacted m-nitrophenol and the product, this compound, will co-distill.

-

The distillate is then treated with a sodium bisulfite solution to selectively extract the aldehyde as its bisulfite adduct.

-

The bisulfite adduct is then decomposed to regenerate the pure this compound.

-

The purified product is collected, dried, and characterized.

Protocol 2:

Materials:

-

m-Nitrophenol (3.0 g)

-

Sodium hydroxide (4.0 g)

-

Chloroform (2.4 mL)

-

Deionized water (20 mL)

-

Ethanol

Procedure:

-

In a pressure-compatible reaction vessel, combine 3.0 g of m-nitrophenol, 4.0 g of sodium hydroxide, and 20 mL of deionized water.

-

Add 2.4 mL of chloroform to the mixture.

-

Seal the vessel and heat the reaction mixture to 70-80 °C for 1 hour with stirring.

-

After the reaction is complete, cool the vessel to room temperature.

-

The crude product is then purified by recrystallization from ethanol to yield this compound.[3]

Mandatory Visualizations

Reaction Mechanism

The Reimer-Tiemann reaction proceeds through the formation of a dichlorocarbene intermediate in a basic solution. This electrophilic species then attacks the electron-rich phenoxide ring, leading to the formation of the aldehyde.

References

Application Notes and Protocols: Synthesis of 2-Hydroxy-6-nitrobenzaldehyde via the Duff Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-6-nitrobenzaldehyde is a valuable synthetic intermediate in medicinal chemistry and materials science. Its utility stems from the presence of three reactive functional groups: a hydroxyl group, a nitro group, and an aldehyde. These moieties allow for a diverse range of chemical transformations, making it a key building block for the synthesis of various heterocyclic compounds, Schiff bases, and other complex organic molecules with potential biological activities. The Duff reaction, a formylation method utilizing hexamethylenetetramine (HMTA), provides a direct route to ortho-hydroxybenzaldehydes from phenols.[1] This document outlines a detailed protocol for the synthesis of this compound from m-nitrophenol using a modified Duff reaction, which has been shown to be more efficient for phenols bearing electron-withdrawing groups.

Reaction Mechanism

The Duff reaction proceeds via an electrophilic aromatic substitution. In the presence of an acid catalyst, hexamethylenetetramine generates an electrophilic iminium ion. The electron-rich phenol then attacks the iminium ion, preferentially at the ortho position due to the directing effect of the hydroxyl group. Subsequent hydrolysis of the resulting intermediate yields the final aldehyde product.[2][3]

Caption: Mechanism of the Duff Reaction.

Experimental Protocol: Modified Duff Reaction

This protocol describes the synthesis of this compound from m-nitrophenol using hexamethylenetetramine and acetic anhydride in glacial acetic acid.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Grade |

| m-Nitrophenol | C₆H₅NO₃ | 139.11 | Reagent |

| Hexamethylenetetramine (HMTA) | C₆H₁₂N₄ | 140.19 | Reagent |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | Reagent |

| Glacial Acetic Acid | CH₃COOH | 60.05 | ACS |

| Hydrochloric Acid (conc.) | HCl | 36.46 | ACS |

| Ethanol | C₂H₅OH | 46.07 | 95% or Absolute |

| Dichloromethane | CH₂Cl₂ | 84.93 | ACS |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | ACS |

Equipment

-

Round-bottom flask (250 mL) with a reflux condenser

-

Heating mantle with a magnetic stirrer

-

Beaker (500 mL)

-

Separatory funnel (250 mL)

-

Büchner funnel and flask

-

Rotary evaporator

-

Standard laboratory glassware

-

Melting point apparatus

Procedure

Caption: Experimental Workflow for Synthesis.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add m-nitrophenol (13.9 g, 0.1 mol), hexamethylenetetramine (14.0 g, 0.1 mol), and glacial acetic acid (100 mL). Stir the mixture until the solids are dissolved.

-

Reaction: Heat the mixture to reflux (approximately 120-130 °C) using a heating mantle. Once refluxing, add acetic anhydride (20.4 g, 0.2 mol) dropwise over 30 minutes. Continue to reflux the reaction mixture for 4-6 hours.

-

Hydrolysis: After the reflux period, allow the reaction mixture to cool to room temperature. Carefully add a mixture of concentrated hydrochloric acid (50 mL) and water (100 mL). Heat the mixture to 100 °C for 1 hour to hydrolyze the intermediate.

-

Work-up: Cool the mixture to room temperature. Transfer the mixture to a 500 mL beaker and cool in an ice bath to precipitate the crude product. Filter the precipitate using a Büchner funnel and wash with cold water.

-

Extraction (Alternative Work-up): Alternatively, the cooled reaction mixture can be transferred to a separatory funnel and extracted with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with water (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.

-

Final Purification: Recrystallize the crude product from hot ethanol to yield pure this compound as yellow crystals.[1]

Safety Precautions

-

This reaction should be performed in a well-ventilated fume hood.

-

Acetic anhydride is corrosive and a lachrymator. Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

-

m-Nitrophenol is toxic and an irritant. Avoid inhalation and skin contact.

-

Concentrated hydrochloric acid is highly corrosive. Handle with extreme care.

Characterization of this compound

The synthesized product can be characterized by its physicochemical properties and spectroscopic data.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₅NO₄ |

| Molar Mass | 167.12 g/mol [1] |

| Appearance | Yellow crystalline solid |

| Melting Point | 53-55 °C |

| Solubility | Soluble in ethanol, dichloromethane; sparingly soluble in water |

Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃, ppm) | δ 11.5-12.0 (s, 1H, -OH), 10.4 (s, 1H, -CHO), 8.0-8.2 (m, 2H, Ar-H), 7.2-7.4 (m, 1H, Ar-H) |

| ¹³C NMR (CDCl₃, ppm) | δ 190-195, 160-165, 140-145, 130-135, 120-125, 115-120 |

| IR (KBr, cm⁻¹) | 3200-3400 (O-H stretch), 1650-1680 (C=O stretch, aldehyde), 1520-1550 & 1340-1370 (N-O stretch, nitro) |

| Mass Spec. (EI, m/z) | 167 (M⁺), 137, 121, 93 |

Note: The exact peak positions in NMR and IR spectra can vary slightly depending on the solvent and concentration.

Expected Yield

The modified Duff reaction for phenols with electron-withdrawing groups is reported to give favorable yields.[1] While a specific yield for this exact procedure is not widely published, yields for similar Duff reactions can range from 30% to 60%, depending on the reaction conditions and purity of the starting materials.

Conclusion

The modified Duff reaction provides an effective method for the synthesis of this compound from readily available starting materials. This protocol, along with the provided characterization data, should serve as a valuable resource for researchers in organic synthesis, drug discovery, and materials science. Careful adherence to the experimental procedure and safety precautions is essential for a successful and safe synthesis.

References

Application Notes and Protocols for the Catalytic Synthesis of 2-Hydroxy-6-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the catalytic synthesis of 2-Hydroxy-6-nitrobenzaldehyde, a valuable building block in medicinal chemistry and materials science. The following methods are based on established literature and offer various approaches to achieve the target molecule, focusing on catalytic efficiency and regioselectivity.

Introduction

This compound is a key intermediate in the synthesis of various bioactive compounds and functional materials. Its strategic functionalization, possessing a hydroxyl, a nitro, and an aldehyde group on a benzene ring, allows for diverse chemical transformations. The catalytic synthesis of this molecule is of significant interest to achieve higher yields, selectivity, and more environmentally benign reaction conditions compared to classical stoichiometric methods. This document outlines three primary catalytic routes for its preparation.

Catalytic Methods Overview

The synthesis of this compound can be broadly approached through three main catalytic strategies:

-